molecular formula C16H17NO2 B052563 Carbazomycin A CAS No. 75139-39-8

Carbazomycin A

Cat. No.: B052563
CAS No.: 75139-39-8
M. Wt: 255.31 g/mol
InChI Key: CABZEVNLYSXBGW-UHFFFAOYSA-N
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Description

Carbazomycin A is a naturally occurring compound belonging to the class of carbazole alkaloids. It was first isolated from the cultured mycelia of the bacterium Streptoverticillium ehimensis. This compound is known for its biological activities, including inhibitory effects on 5-lipoxygenase, weak antibacterial, and antiyeast activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin A has been achieved through various methods. One notable method involves a ytterbium-catalyzed Diels–Alder reaction using (silyloxyvinyl)indole as a diene. This reaction constructs the densely substituted benzene ring of this compound. The intermediate hydrocarbazolone is then functionalized and aromatized using N-bromosuccinimide .

Industrial Production Methods: The use of catalytic reactions and functional group interconversions are key steps in the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Carbazomycin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Carbazomycin A has several scientific research applications:

Properties

IUPAC Name

3,4-dimethoxy-1,2-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZEVNLYSXBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226111
Record name Carbazomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75139-39-8
Record name 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75139-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Carbazomycin A?

A1: this compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []

Q2: How can I access spectroscopic data for this compound?

A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for this compound and its derivatives. []

Q3: What are the common synthetic approaches to this compound?

A3: Numerous synthetic routes have been developed for this compound, including:

  • Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]
  • Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]
  • Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]
  • Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []
  • Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []
  • Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []

Q4: Are there any total synthesis reports for this compound?

A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []

Q5: What are the primary biological activities of this compound?

A5: this compound exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []

Q6: Has this compound's activity been tested against specific organisms?

A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []

Q7: Are there any studies on the mechanism of action of this compound?

A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if this compound shares a similar mechanism.

Q8: How do structural modifications influence the biological activity of this compound?

A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of this compound. [] Derivatives lacking this group demonstrate diminished activity. []

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